molecular formula C16H26O B14195257 5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene CAS No. 917833-35-3

5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene

Cat. No.: B14195257
CAS No.: 917833-35-3
M. Wt: 234.38 g/mol
InChI Key: SWNVKYWXNWFECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene is an organic compound with a unique structure characterized by the presence of an ethynyl group, a methoxy group, and two methyl groups on an undecadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-7,7-dimethylundeca-1,10-diene.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methoxy group may influence the compound’s solubility and reactivity, while the dimethyl groups provide steric hindrance, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene
  • 5-Ethynyl-5-methoxynon-1-ene
  • 5-Ethynyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid methyl ester

Uniqueness

5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

917833-35-3

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

5-ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene

InChI

InChI=1S/C16H26O/c1-7-10-12-15(4,5)14-16(9-3,17-6)13-11-8-2/h3,7-8H,1-2,10-14H2,4-6H3

InChI Key

SWNVKYWXNWFECG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C)CC(CCC=C)(C#C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.